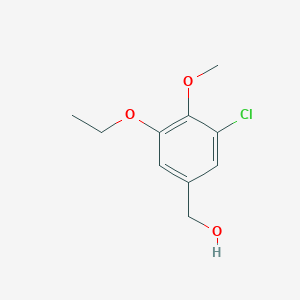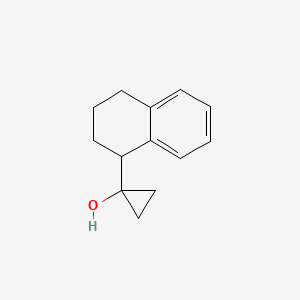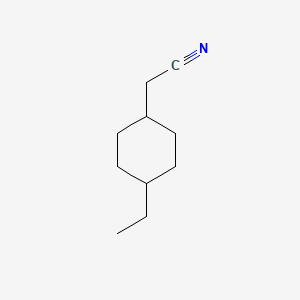
Tert-butyl 2-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate typically involves the reaction of piperazine with tert-butyl 2-bromoethylpiperidine-1-carboxylate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(2-(piperazin-1-yl)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The piperidine and piperazine rings play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl (3-(piperazin-1-yl)propyl)carbamate
Uniqueness
Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Propiedades
Fórmula molecular |
C16H31N3O2 |
|---|---|
Peso molecular |
297.44 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-piperazin-1-ylethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)19-10-5-4-6-14(19)7-11-18-12-8-17-9-13-18/h14,17H,4-13H2,1-3H3 |
Clave InChI |
OAAMEMHFYAGGAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1CCN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-(3-Fluoro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13596164.png)

![3-Oxo-1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile](/img/structure/B13596168.png)
![4-[(1S)-1-aminoethyl]-3-chlorophenol](/img/structure/B13596171.png)







